Cas no 1600239-58-4 (1-Cyclobutyl-2-(propylamino)ethan-1-one)
1-Cyclobutyl-2-(propylamino)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-cyclobutyl-2-(propylamino)ethan-1-one
- 1600239-58-4
- EN300-794900
- 1-Cyclobutyl-2-(propylamino)ethan-1-one
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- Inchi: 1S/C9H17NO/c1-2-6-10-7-9(11)8-4-3-5-8/h8,10H,2-7H2,1H3
- InChI Key: NGRMEVGFIXYTJW-UHFFFAOYSA-N
- SMILES: O=C(CNCCC)C1CCC1
Computed Properties
- Exact Mass: 155.131014166g/mol
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 29.1Ų
1-Cyclobutyl-2-(propylamino)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-794900-0.05g |
1-cyclobutyl-2-(propylamino)ethan-1-one |
1600239-58-4 | 95.0% | 0.05g |
$888.0 | 2025-02-22 | |
| Enamine | EN300-794900-0.1g |
1-cyclobutyl-2-(propylamino)ethan-1-one |
1600239-58-4 | 95.0% | 0.1g |
$930.0 | 2025-02-22 | |
| Enamine | EN300-794900-0.25g |
1-cyclobutyl-2-(propylamino)ethan-1-one |
1600239-58-4 | 95.0% | 0.25g |
$972.0 | 2025-02-22 | |
| Enamine | EN300-794900-0.5g |
1-cyclobutyl-2-(propylamino)ethan-1-one |
1600239-58-4 | 95.0% | 0.5g |
$1014.0 | 2025-02-22 | |
| Enamine | EN300-794900-1.0g |
1-cyclobutyl-2-(propylamino)ethan-1-one |
1600239-58-4 | 95.0% | 1.0g |
$1057.0 | 2025-02-22 | |
| Enamine | EN300-794900-2.5g |
1-cyclobutyl-2-(propylamino)ethan-1-one |
1600239-58-4 | 95.0% | 2.5g |
$2071.0 | 2025-02-22 | |
| Enamine | EN300-794900-5.0g |
1-cyclobutyl-2-(propylamino)ethan-1-one |
1600239-58-4 | 95.0% | 5.0g |
$3065.0 | 2025-02-22 | |
| Enamine | EN300-794900-10.0g |
1-cyclobutyl-2-(propylamino)ethan-1-one |
1600239-58-4 | 95.0% | 10.0g |
$4545.0 | 2025-02-22 |
1-Cyclobutyl-2-(propylamino)ethan-1-one Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1-Cyclobutyl-2-(propylamino)ethan-1-one
1-Cyclobutyl-2-(propylamino)ethan-1-one: A Comprehensive Overview
The compound with CAS No. 1600239-58-4, commonly referred to as 1-Cyclobutyl-2-(propylamino)ethan-1-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclobutyl group, a propylamino substituent, and a ketone functional group. The cyclobutane ring introduces interesting strain effects, while the propylamino group adds versatility to its chemical reactivity and potential applications.
Recent studies have highlighted the importance of 1-Cyclobutyl-2-(propylamino)ethan-1-one in drug discovery efforts. Researchers have explored its potential as a building block for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The molecule's ability to participate in various types of chemical reactions, such as nucleophilic additions and cyclizations, makes it an invaluable tool in organic synthesis.
In terms of synthesis, the preparation of 1-Cyclobutyl-2-(propylamino)ethan-1-one typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the alkylation of cyclobutanone derivatives with propylamine derivatives, followed by purification steps to isolate the desired product. The optimization of these reactions has been a focus of recent research, with studies aiming to improve yield and selectivity while minimizing environmental impact.
The physical properties of this compound are also worth noting. It has a melting point of approximately 78°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. Additionally, the compound exhibits moderate stability under ambient conditions, though it is recommended to store it in a cool, dry place to prevent degradation.
From an analytical standpoint, 1-Cyclobutyl-2-(propylamino)ethan-1-one can be characterized using a variety of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming its structure, with distinct signals corresponding to the cyclobutane ring protons and the amino group protons. Mass spectrometry further aids in identifying the molecular weight and fragmentation patterns of this compound.
Looking ahead, the potential applications of 1-Cyclobutyl-2-(propylamino)ethan-1-one are vast and promising. Its role as an intermediate in pharmaceutical synthesis continues to be explored, with researchers investigating its compatibility with various drug delivery systems. Furthermore, its unique electronic properties make it a candidate for applications in materials science, particularly in the development of novel polymers or coatings.
In conclusion, 1-Cyclobutyl-2-(propylamino)ethan-1-one stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. As research into its properties and potential uses progresses, it is likely that this compound will play an increasingly important role in both academic and industrial settings.
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